![molecular formula C7H12Cl2N2S B2979810 (6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride CAS No. 2503208-50-0](/img/structure/B2979810.png)
(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride
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Description
(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride, also known as M3M, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. M3M is a novel small molecule that has been shown to exhibit promising biological activity, making it a subject of interest for researchers in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of (6-Methylsulfanylpyridin-3-yl)methanamine, demonstrate their potential as pre-catalysts for heterotactic-enriched polylactide from rac-lactide. These complexes have shown efficiency in ring-opening polymerization (ROP) of rac-lactide, favoring the production of heterotactic polylactide (PLA) with high selectivity (Kwon, Nayab, & Jeong, 2015).
- A study on the new polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide showcased its structural and solvent-dependent dimorphism, providing insights into the crystal packing and hydrogen bonding, which could have implications for its pharmaceutical applications (Pan & Englert, 2013).
Catalytic Applications
- Diiron(III) complexes with tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, have been explored as functional models for methane monooxygenases. These complexes have been studied for their capability in the selective hydroxylation of alkanes, showcasing the effect of the capping ligand on the reaction outcome (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity and Cellular Uptake
- Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, incorporating phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine derivatives, have been prepared and studied for their uptake in cancer cells and photocytotoxicity. These complexes exhibit remarkable photocytotoxicity in various cancer cells, highlighting their potential for targeted cancer therapy applications (Basu et al., 2015).
Anticonvulsant Agents
- Novel Schiff bases of 3-aminomethyl pyridine, through condensation reactions with substituted aryl aldehydes/ketones, have been synthesized and evaluated for anticonvulsant activity. These studies provide insights into the structural requirements for seizure protection, showcasing the therapeutic potential of these compounds in epilepsy treatment (Pandey & Srivastava, 2011).
properties
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSWSPVCADSYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride |
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